(S)-2-Hydroxy-3-methylbutanoic acid
Overview
Description
(S)-(+)-2-hydroxy-3-Methylbutyric Acid: L-α-Hydroxyisovaleric acid , is an organic compound with the chemical formula C5H10O3. It belongs to the class of α-hydroxy acids and is a chiral molecule. The “S” designation indicates that it is the S-enantiomer of 2-hydroxy-3-methylbutyric acid .
Preparation Methods
Synthetic Routes:: The synthesis of (S)-(+)-2-hydroxy-3-Methylbutyric Acid involves several methods. One common approach is the resolution of the racemic mixture using chiral resolving agents or enzymatic processes. For example, enzymatic hydrolysis of the racemate can yield the desired enantiomer.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. its use as a chiral building block in peptide synthesis has driven interest in its preparation.
Chemical Reactions Analysis
Reactivity::
(S)-(+)-2-hydroxy-3-Methylbutyric Acid: can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: It can react with nucleophiles, such as amines or alcohols, to form esters or amides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.
Substitution: Acid chlorides or acid anhydrides react with (S)-(+)-2-hydroxy-3-Methylbutyric Acid to form esters or amides.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The corresponding carboxylic acid.
- Reduction: The corresponding alcohol.
Scientific Research Applications
(S)-(+)-2-hydroxy-3-Methylbutyric Acid: finds applications in various scientific fields:
Peptide Synthesis: As a chiral building block, it is essential for creating peptides with specific stereochemistry.
Drug Development: Researchers explore its potential as a precursor in drug synthesis.
Metabolism Studies: It is a human metabolite, making it relevant for metabolic investigations.
Mechanism of Action
The exact mechanism by which (S)-(+)-2-hydroxy-3-Methylbutyric Acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
(S)-(+)-2-hydroxy-3-Methylbutyric Acid: can be compared with other α-hydroxy acids, such as lactic acid and mandelic acid. Its uniqueness lies in its specific stereochemistry and applications.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-55-5 | |
Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyisovaleric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?
A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.
Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?
A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.
Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?
A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.
Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?
A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []
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